molecular formula C17H28N4OS2 B5501864 3,7-dimethyl-11-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane

3,7-dimethyl-11-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane

Cat. No. B5501864
M. Wt: 368.6 g/mol
InChI Key: ZBJIVROOEXDFFA-UHFFFAOYSA-N
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Description

Spirocyclic compounds, particularly those involving triazaspiro dodecane structures, are of significant interest due to their complex molecular architecture and potential applications in medicinal chemistry and material science. These compounds, characterized by their unique spiro-linked cyclic systems, often exhibit remarkable chemical and physical properties due to their rigid and dense three-dimensional structures.

Synthesis Analysis

The synthesis of spirocyclic compounds, including triazaspiro[5.6]dodecanes, typically involves multi-step synthetic pathways. For example, Qin et al. (2011) described a novel synthesis of substituted 3,8,11-triazaspiro[5.6]dodecan-7-ones utilizing a combination of solution-phase and solid-phase chemistries, providing these compounds in good yield and purity (Qin et al., 2011). This approach underscores the versatility and efficiency of combining different synthetic methodologies for constructing complex spirocyclic frameworks.

Molecular Structure Analysis

Molecular structure characterization is critical for understanding the chemical behavior of spirocyclic compounds. Advanced techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are often employed. For instance, the crystal structure of certain spirocyclic derivatives has been determined, revealing intricate details about their molecular geometry, conformation, and intermolecular interactions, which play crucial roles in their reactivity and properties (Islam et al., 2015).

Chemical Reactions and Properties

Spirocyclic compounds participate in a variety of chemical reactions, attributable to their functional groups and reactive centers. For example, reactions involving acetylenedicarboxylic acids esters have been utilized for synthesizing novel thiazolo[3,2-b][1,2,4]triazepin-3-ones derivatives, indicating the reactive versatility of spirocyclic scaffolds (Danilkina et al., 2011).

Scientific Research Applications

Synthesis and Reactivity in Chemical Synthesis

  • Research on heterocyclic compounds such as thiazoles and triazepines highlights advanced methodologies in chemical synthesis. For example, the reaction of dimethyl acetylenecarboxylate with tetrahydro-2H-1,2,4-triazepine-3-thiones and dihydro-1H-pyrazole-1-carbothioamides demonstrates a convenient method for synthesizing dihydrothiazolo[3,2-b][1,2,4]triazepin-3-ones derivatives, which are significant for developing new chemical entities with potential biological activities (Danilkina, Mikhaylov, & Ivin, 2011).

Antioxidant and Antitumor Activity

  • The synthesis of dodecanoyl isothiocyanate and N′-(2-cyanoacetyl) dodecanehydrazide precursors for generating various heterocyclic compounds reveals promising antioxidant and antitumor activities. Such studies underscore the therapeutic potential of these compounds in treating diseases and highlight the importance of structural diversity in medicinal chemistry research (Ismail & Elsayed, 2018).

Catalyst-Free Synthesis of Spiro Heterocycles

  • A noteworthy advancement in green chemistry is the catalyst-free synthesis of nitrogen-containing spiro heterocycles, showcasing an eco-friendly approach to synthesizing complex molecules. Such methodologies not only contribute to the development of new chemical entities but also emphasize sustainability in chemical synthesis (Aggarwal, Vij, & Khurana, 2014).

Applications in Material Science

  • The exploration of ionic liquids and molecular solvents for extracting and coordinating f-element cations demonstrates the versatility of heterocyclic compounds in material science, particularly in the field of nuclear chemistry. Such research offers insights into the design of more efficient and environmentally benign extraction processes (Cocalia et al., 2005).

properties

IUPAC Name

1-(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecan-11-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4OS2/c1-14-11-23-16(18-14)24-12-15(22)21-8-4-7-20(3)17(13-21)5-9-19(2)10-6-17/h11H,4-10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJIVROOEXDFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC(=O)N2CCCN(C3(C2)CCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dimethyl-11-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane

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